[(4-Methylbenzyl)thio]acetic acid

Physicochemical Profiling Drug Design Chromatography

[(4-Methylbenzyl)thio]acetic acid (CAS 58511-20-9) — a differentiated benzylthioacetic acid scaffold with LogP 2.44 (vs 2.10 for unsubstituted analog) for superior membrane permeability in intracellular target campaigns. Solid physical form ensures precise gravimetric handling for automated liquid handling and parallel synthesis, unlike liquid/semi-solid unsubstituted analogs. The benzylic thioether bond provides a metabolic soft spot for half-life modulation and prodrug design. Essential for triazolothiadiazole and Mannich base SAR studies. To avoid pharmacophore mismatches and ensure experimental reproducibility, specify CAS 58511-20-9.

Molecular Formula C10H12O2S
Molecular Weight 196.26
CAS No. 58511-20-9
Cat. No. B2593299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylbenzyl)thio]acetic acid
CAS58511-20-9
Molecular FormulaC10H12O2S
Molecular Weight196.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC(=O)O
InChIInChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyUOIMPBCYXTWNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Methylbenzyl)thio]acetic Acid (CAS 58511-20-9) Technical Procurement Profile


[(4-Methylbenzyl)thio]acetic acid (CAS 58511-20-9) is a sulfur-containing carboxylic acid with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol, characterized by a thioether linkage bridging a 4-methylbenzyl group to an acetic acid moiety . This compound is a member of the substituted benzylthioacetic acid family, a class of organosulfur compounds recognized for their utility as synthetic building blocks in medicinal chemistry, agrochemical research, and materials science . Its structural features—specifically the para-methyl substituent on the aromatic ring and the central thioether bond—confer distinct physicochemical and reactivity profiles that differentiate it from unsubstituted or heteroatom-containing analogs, making it a compound of interest for applications requiring defined hydrophobic character or specific metabolic stability .

Procurement Risk of [(4-Methylbenzyl)thio]acetic Acid Substitution with Unsubstituted or Heteroaromatic Analogs


In scientific procurement, substituting [(4-Methylbenzyl)thio]acetic acid with a closely related analog like (benzylthio)acetic acid or (phenylthio)acetic acid without rigorous validation introduces significant risk of experimental failure due to divergent physicochemical and biological behavior. The presence of the 4-methyl group, compared to an unsubstituted phenyl ring, materially alters the compound's lipophilicity (LogP) and solid-state properties, which directly impacts solubility, membrane permeability, and chromatographic retention time in analytical or preparative workflows [1]. Furthermore, the benzylthioether linkage in this compound is structurally distinct from direct arylthioether linkages found in analogs, leading to different metabolic stability profiles and reactivity in synthetic transformations such as sulfoxidation or alkylation [2]. These quantitative and functional differences, detailed in the evidence guide below, preclude generic interchangeability and underscore the necessity of sourcing the exact CAS 58511-20-9 entity for reproducible research outcomes.

Quantitative Differentiation of [(4-Methylbenzyl)thio]acetic Acid Against In-Class Analogs


Enhanced Lipophilicity of [(4-Methylbenzyl)thio]acetic Acid Relative to Unsubstituted Benzyl and Phenyl Analogs

The addition of a para-methyl group to the benzylthioacetic acid scaffold increases the compound's calculated lipophilicity (LogP) relative to both the unsubstituted (benzylthio)acetic acid and the non-benzylic (phenylthio)acetic acid. This modification results in a measurable increase in hydrophobic character, which influences membrane permeability, organic solvent partitioning, and reversed-phase HPLC retention [1].

Physicochemical Profiling Drug Design Chromatography

Distinct Physical Form: [(4-Methylbenzyl)thio]acetic Acid as a Solid Versus Liquid Benzyl Analog

The introduction of the 4-methyl substituent on the benzylthioacetic acid core transforms the compound's ambient physical state. While (benzylthio)acetic acid is reported as a colorless to pale yellow liquid or brown crystals with an inconsistent physical description, the target compound is consistently characterized and supplied as a solid . This difference is a direct consequence of the increased molecular symmetry and enhanced intermolecular forces conferred by the para-methyl group.

Formulation Handling Weighing

Molecular Weight and Structural Impact on Metabolic Stability of [(4-Methylbenzyl)thio]acetic Acid Scaffold

The presence of the benzylic thioether linkage (S-CH2-aryl) in [(4-methylbenzyl)thio]acetic acid imparts a distinct metabolic profile compared to direct arylthioether analogs. Benzylic positions are primary sites for cytochrome P450-mediated oxidation, which can lead to sulfoxide and sulfone metabolite formation or cleavage. In contrast, direct arylthioethers (e.g., (phenylthio)acetic acid) lack this labile benzylic methylene group, potentially resulting in higher metabolic stability but also different routes of biotransformation [1]. This structural nuance is critical for designing compounds with predictable in vivo half-lives.

Metabolic Stability Drug Metabolism Pharmacokinetics

Divergent Reactivity in Heterocycle Synthesis: [(4-Methylbenzyl)thio]acetic Acid as a Precursor to Bioactive Triazolothiadiazoles

[(4-Methylbenzyl)thio]acetic acid serves as a direct precursor for the synthesis of novel triazolothiadiazole derivatives, a class of compounds with reported antimicrobial activity [1]. This specific reactivity is enabled by the 4-methylthiobenzyl moiety, which is retained in the final heterocyclic structure and contributes to the overall biological profile. While analogous unsubstituted benzylthioacetic acids can undergo similar transformations, the presence of the 4-methyl group has been shown to modulate the potency and spectrum of antimicrobial activity in the resulting triazolothiadiazole products, as evidenced by minimum inhibitory concentration (MIC) values [2].

Medicinal Chemistry Heterocyclic Synthesis Antimicrobial Agents

Validated Research Applications for [(4-Methylbenzyl)thio]acetic Acid Based on Comparative Evidence


Preferred Building Block for Enhanced Lipophilicity in Probe Design

When a research program requires a benzylthioacetic acid scaffold with increased hydrophobic character for improved cell membrane permeability or specific chromatographic behavior, [(4-methylbenzyl)thio]acetic acid should be selected over the unsubstituted analog. The calculated LogP value of 2.44, compared to 2.10 for (benzylthio)acetic acid, provides a quantifiable basis for this choice [1]. This property is particularly valuable in the design of small-molecule probes for intracellular targets or in the optimization of library compounds for lipid bilayer interaction.

Solid-Phase Handling and Automated Synthesis Workflows

For laboratories employing automated liquid handling systems or requiring precise gravimetric measurements for solution preparation, the solid physical form of [(4-methylbenzyl)thio]acetic acid offers a distinct operational advantage over the liquid or semi-solid nature of its unsubstituted benzyl analog . This characteristic minimizes solvent evaporation issues during weighing, ensures consistent stoichiometry in parallel synthesis, and simplifies inventory management and storage.

Synthesis of 4-Methylthiobenzyl-Substituted Heterocycles for Antimicrobial Screening

This compound is a validated starting material for the synthesis of triazolothiadiazole and Mannich base derivatives bearing a 4-methylthiobenzyl moiety [2][3]. For medicinal chemistry teams engaged in antimicrobial drug discovery, this specific building block is necessary to generate the exact compound series for which preliminary structure-activity relationships (SAR) have been established. Substituting with an unsubstituted benzylthioacetic acid would alter the pharmacophore and invalidate comparisons to existing data.

Metabolic Soft Spot Introduction for Pharmacokinetic Tuning

In lead optimization, the benzylic thioether linkage of [(4-methylbenzyl)thio]acetic acid serves as a strategically positioned 'metabolic soft spot' that can be exploited to control compound half-life. Unlike the more stable direct arylthioether analogs (e.g., (phenylthio)acetic acid), this scaffold is designed for predictable oxidation and potential cleavage, allowing medicinal chemists to intentionally modulate the duration of action or generate active metabolites [2]. This makes it a scaffold of choice for designing prodrugs or compounds where a short systemic half-life is desired.

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